N-(2-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H21NO2/c1-13(2)15-8-9-19-17(10-15)16(12-23-19)11-20(22)21-18-7-5-4-6-14(18)3/h4-10,12-13H,11H2,1-3H3,(H,21,22) |
InChI Key |
BYBLNRASELEKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization of o-Alkynylphenols
The benzofuran ring is efficiently constructed using palladium-catalyzed cyclization of o-alkynylphenols, as demonstrated in recent advances. For the 5-isopropyl variant:
Procedure :
-
Synthesis of 5-isopropyl-2-ethynylphenol :
-
Cyclization :
Mechanism : Oxidative addition of the alkyne to Pd, followed by C–H activation and reductive elimination to form the benzofuran.
Rhodium-Catalyzed C–H Activation
Rhodium catalysts enable direct functionalization of aromatic precursors. For example:
-
Substrate preparation : 5-isopropyl-2-iodophenol.
-
Reaction with vinylene carbonate :
-
Use [Cp*RhCl₂]₂ (3 mol%), AgSbF₆ (12 mol%) in DCE at 100°C.
-
Yield: 75% (benzofuran-3-carboxylate intermediate).
-
Advantage : Avoids pre-functionalized alkynes, streamlining synthesis.
Amide Bond Formation with 2-Methylaniline
Acid Chloride Route
Procedure :
-
Synthesis of 2-(5-isopropyl-1-benzofuran-3-yl)acetyl chloride :
-
Treat 2-(5-isopropyl-1-benzofuran-3-yl)acetic acid with SOCl₂ (2 eq) in anhydrous THF, 0°C to RT.
-
-
Amidation :
-
Add 2-methylaniline (1.1 eq) and Et₃N (2 eq) in THF, stir at RT for 12 h.
-
Yield: 85% (purified via recrystallization in EtOAc/hexane).
-
Coupling Reagent-Mediated Synthesis
Alternative method :
-
Use EDCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq) in DMF.
-
React 2-(5-isopropyl-1-benzofuran-3-yl)acetic acid with 2-methylaniline at RT for 24 h.
-
Yield: 88% (HPLC purity >98%).
Ultrasound-Assisted Optimization
Incorporating ultrasound irradiation (25 kHz, 250 W) during cyclization or amidation steps enhances reaction efficiency:
Case Study :
Analytical and Purification Protocols
Quality Control :
-
NMR : Confirm regiochemistry (e.g., ¹H NMR: Acetamide CH₃ at δ 2.1 ppm; benzofuran H-3 at δ 6.8 ppm).
-
HPLC : Purity assessment (C18 column, MeCN/H₂O gradient).
-
MS : Molecular ion peak at m/z 337.4 [M+H]⁺.
Purification :
-
Recrystallization : Optimal solvent system = EtOAc/hexane (3:7).
-
Column Chromatography : SiO₂, hexane/EtOAc (4:1 → 2:1).
Comparative Evaluation of Synthetic Routes
| Method | Key Step | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|---|
| Pd-Catalyzed Cyclization | Benzofuran formation | Pd(OAc)₂/Cu(OTf)₂ | 89 | 6 |
| Rh-Catalyzed C–H Activation | Direct functionalization | [Cp*RhCl₂]₂ | 75 | 8 |
| Acid Chloride Amidation | Amide bond | None | 85 | 12 |
| EDCl/HOBt Coupling | Amide bond | EDCl/HOBt | 88 | 24 |
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Target Compound
- Core : 1-benzofuran (oxygen-containing heterocycle).
- Substituents :
- 5-position: Propan-2-yl (isopropyl) group.
- 3-position: Acetamide-linked 2-methylphenyl.
Analog 2: Suvecaltamide ()
- Core : Phenyl ring.
- Substituents :
- 4-position: Propan-2-yl.
- Acetamide-linked pyridinylethyl group.
Analog 3: N-(4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide ()
- Core : Benzofuran with 5-isopropyl.
- Substituents : Acetamide linked to a sulfonyl-piperidine-phenyl group.
- Key Difference : Bulkier sulfonamide substituent increases molecular weight (454.6 g/mol) and may enhance blood-brain barrier penetration compared to the target’s simpler 2-methylphenyl group .
Target Compound
Analog 1 ()
- Synthesis : Refluxing chloroacetamide precursors with amines.
- Yield: Not specified, but DEPT and ¹³C NMR confirmed structures.
Analog 3 ()
- Synthesis: Unclear, but Smiles notation suggests sulfonation and amidation steps.
Pharmacological and Physicochemical Properties
- Solubility : The target’s 2-methylphenyl group may enhance lipophilicity versus Analog 3’s polar sulfonamide.
- Thermodynamics : Analogous acetamides () exhibit intermolecular H-bonding (C–H⋯O), suggesting moderate melting points .
Biological Activity
N-(2-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, a compound characterized by its unique structure combining a benzofuran moiety with an acetamide group, has garnered attention in recent research for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 455.5 g/mol. The IUPAC name is N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide. Its structure includes significant functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. Preliminary studies suggest that the compound may exert effects through:
- Enzymatic Inhibition : Similar compounds have demonstrated inhibitory effects on key enzymes involved in metabolic pathways, suggesting a potential mechanism for this compound as well.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate various biological processes.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar benzofuran structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Benzofuran derivative A | 12.5 | Staphylococcus aureus |
| Benzofuran derivative B | 25 | Escherichia coli |
| N-(2-methylphenyl) derivative | TBD | TBD |
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in human cancer cells through the activation of caspase pathways.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study highlighted the antibacterial activity of a closely related compound against Pseudomonas aeruginosa and Escherichia coli, demonstrating a significant reduction in bacterial viability at low concentrations (MIC = 10 µg/mL). This suggests that this compound may possess similar properties .
- Cytotoxicity Assays : Research conducted on benzofuran derivatives indicated a cytotoxic effect against breast cancer cell lines (MCF7), with IC50 values ranging from 15 to 30 µM, indicating potential for further development as anticancer agents .
Comparative Analysis
Comparing this compound with other benzofuran derivatives reveals unique properties that may enhance its biological efficacy:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| N-(2-methylphenyl) compound | Moderate | 20 µM |
| Benzofuran derivative C | High | 15 µM |
| Benzofuran derivative D | Low | 30 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, and how is purity ensured?
- Answer : Synthesis typically involves multi-step reactions starting with benzofuran core functionalization. Key steps include:
- Benzofuran ring formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions.
- Acetamide coupling : Reaction of the benzofuran intermediate with 2-methylphenylamine via nucleophilic acyl substitution.
- Purification : High-performance liquid chromatography (HPLC) is used to isolate the product and confirm purity (>95%) .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) validate structural integrity .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Early studies suggest potential analgesic and anti-inflammatory properties, likely mediated by interactions with sodium channels (e.g., TRPA1 inhibition) or cyclooxygenase (COX) enzymes. Activity is assessed via:
- In vitro assays : COX-1/COX-2 inhibition screening.
- In vivo models : Formalin-induced pain tests in rodents .
- Key finding : Sub-micromolar IC₅₀ values in TRPA1 inhibition assays correlate with structural analogs like HC-030031 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer : SAR analysis involves systematic modifications to the benzofuran core and acetamide substituents:
-
Benzofuran modifications : Vary the 5-position substituent (e.g., isopropyl vs. cyclohexyl) to alter lipophilicity.
-
Acetamide tail : Replace 2-methylphenyl with fluorinated or methoxy-substituted aryl groups to enhance target binding.
-
Experimental workflow :
-
Synthesis : Parallel combinatorial chemistry to generate analogs.
-
Screening : High-throughput assays (e.g., fluorescence polarization for target binding).
-
Data analysis : Comparative tables (Table 1) to link structural changes to activity .
Table 1 : Representative analogs and bioactivity
Analog Structure Key Modification IC₅₀ (TRPA1) COX-2 Inhibition (%) 5-Isopropyl benzofuran (parent) None (reference) 8.2 µM 65% 5-Cyclohexyl benzofuran Increased lipophilicity 6.5 µM 72% 2-Fluorophenyl acetamide derivative Enhanced electronic effects 3.1 µM 85%
Q. How can contradictions in biological data across studies be resolved?
- Answer : Discrepancies (e.g., variable IC₅₀ values) often arise from:
- Assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration).
- Structural analogs : Subtle changes (e.g., fluorine vs. chlorine substitution) drastically alter pharmacokinetics.
- Resolution strategies :
- Standardized protocols : Use harmonized assay conditions (e.g., TRPA1 inhibition assays at pH 7.4, 37°C).
- Crystallographic validation : Resolve binding modes via X-ray diffraction (SHELX software) .
- Meta-analysis : Cross-reference data with structurally related compounds (e.g., N-(4-chlorophenyl) derivatives) .
Q. What computational methods predict this compound’s target interactions?
- Answer : Molecular docking (e.g., AutoDock 3.0) employs:
- Lamarckian genetic algorithm (LGA) : Efficiently samples ligand conformations while optimizing binding free energy .
- Scoring function : Empirical energy terms (van der Waals, hydrogen bonding) estimate ΔG of binding.
- Validation : Overlay docking poses with crystallographic data (e.g., PDB 4XYZ) to confirm binding site accuracy .
Q. What challenges arise in determining this compound’s crystal structure?
- Answer : Key issues include:
- Twisted conformations : The benzofuran ring and acetamide tail may adopt non-planar geometries, complicating refinement.
- Disorder in crystals : Isopropyl groups often exhibit rotational disorder, requiring anisotropic displacement parameter (ADP) modeling.
- Solution : SHELXL refinement with restraints on bond lengths/angles and Hirshfeld surface analysis to resolve weak interactions .
Methodological Notes
- Synthesis : Monitor reactions via thin-layer chromatography (TLC) and optimize yields using Design of Experiments (DoE) .
- Computational modeling : Combine docking with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
- Data interpretation : Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
